1-Cyclohexyl-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine
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Overview
Description
1-Cyclohexyl-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine is a complex organic compound characterized by its unique azirine ring fused with a phenanthrene structure
Preparation Methods
The synthesis of 1-Cyclohexyl-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phenanthrene core, followed by the introduction of the azirine ring and the cyclohexyl group. Common reagents used in these reactions include cyclohexylamine, phenanthrene derivatives, and azirine precursors. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Cyclohexyl-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine involves its interaction with molecular targets, such as enzymes or receptors. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-Cyclohexyl-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine can be compared with other similar compounds, such as:
Phenanthrene derivatives: These compounds share the phenanthrene core but lack the azirine ring.
Azirine derivatives: These compounds contain the azirine ring but may have different substituents or core structures. The uniqueness of this compound lies in its combined phenanthrene and azirine structure, which imparts distinct chemical and biological properties.
This article provides a detailed overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
64188-65-4 |
---|---|
Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-cyclohexyl-1a,9b-dihydrophenanthro[9,10-b]azirine |
InChI |
InChI=1S/C20H21N/c1-2-8-14(9-3-1)21-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)21/h4-7,10-14,19-20H,1-3,8-9H2 |
InChI Key |
YUWSYGFIJQOTQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3C2C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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